molecular formula C13H15FN4O2S B2422330 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole CAS No. 2309733-70-6

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B2422330
CAS No.: 2309733-70-6
M. Wt: 310.35
InChI Key: FJQFYDVVWKYLGO-UHFFFAOYSA-N
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Description

1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, an azetidine ring, and a sulfonyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-((4-fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Introduction of the sulfonyl group: This step involves sulfonylation of the azetidine intermediate using sulfonyl chlorides in the presence of a base.

    Attachment of the triazole ring: The final step involves the formation of the triazole ring through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Properties

IUPAC Name

1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c1-10-4-12(14)2-3-13(10)21(19,20)18-6-11(7-18)5-17-9-15-8-16-17/h2-4,8-9,11H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQFYDVVWKYLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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